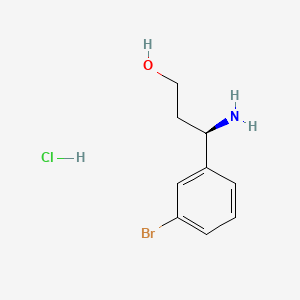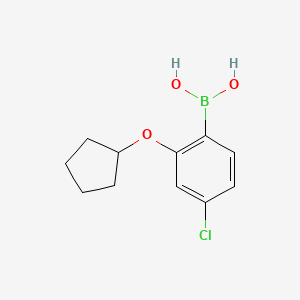
2-(4-Pyridylethyl)thiopropyltrimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE is a chemical compound with the molecular formula C13H23NO3SSi . It is also known by other names such as 3-(4-Pyridylethyl)Thiopropyltrimethoxysilane and 4-(2-{[1-(TRIMETHOXYSILYL)PROPAN-2-YL]SULFANYL}ETHYL)PYRIDINE .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-7-13-5-8-14-9-6-13/h5-6,8-9,12H,7,10-11H2,1-4H3 . The Canonical SMILES representation is: CC(CSi(OC)OC)SCCC1=CC=NC=C1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 301.48 g/mol . It has a boiling point of 160-2ºC/0.2mmHg . The density of this compound is 1.09 .Aplicaciones Científicas De Investigación
Enhancement of Material Properties
- Transdermal Penetration Enhancer : α-(2-(4-Pyridyl)ethyl)-polydimethylsiloxane (Py-PDMS) and its derivative α-(2-(1-methyl-4-pyridinio)ethyl)-polydimethylsiloxane (MePy-PDMS) were synthesized and evaluated for their ability to enhance drug penetration through the skin. MePy-PDMS showed effective enhancing activity by increasing the partition coefficient of the drug into the stratum corneum, demonstrating potential in transdermal therapeutic systems (Aoyagi et al., 1992).
Facilitation of Complex Chemical Syntheses
- Selective Nanoshaving of Self-Assembled Monolayers : Research involving 2-(4-pyridylethyl)triethoxysilane demonstrated the capability for selective nanoshaving of its self-assembled monolayers on silicon oxide surfaces. This process involves mechanically breaking molecular bonds at the alkoxy-silane bond, allowing for precise surface modifications at the nanoscale. This application underscores the potential of using this compound in the creation of tailored nanoscale materials and devices (Rosa et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE involves the reaction of 2-(4-pyridyl)ethanethiol with trimethoxysilane in the presence of a catalyst.", "Starting Materials": [ "2-(4-pyridyl)ethanethiol", "trimethoxysilane", "catalyst" ], "Reaction": [ "Add 2-(4-pyridyl)ethanethiol to a reaction flask", "Add trimethoxysilane to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and isolate the product by filtration or extraction", "Purify the product by column chromatography or recrystallization" ] } | |
Número CAS |
198567-47-4 |
Fórmula molecular |
C13H23NO3SSi |
Peso molecular |
301.48 g/mol |
Nombre IUPAC |
trimethoxy-[2-(2-pyridin-4-ylethylsulfanyl)propyl]silane |
InChI |
InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-7-13-5-8-14-9-6-13/h5-6,8-9,12H,7,10-11H2,1-4H3 |
Clave InChI |
MQGPKQPSPLQBBD-UHFFFAOYSA-N |
SMILES |
CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1 |
SMILES canónico |
CC(C[Si](OC)(OC)OC)SCCC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



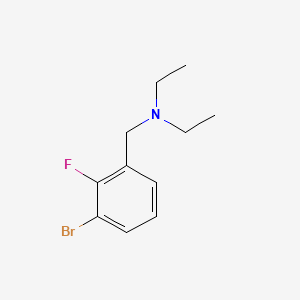
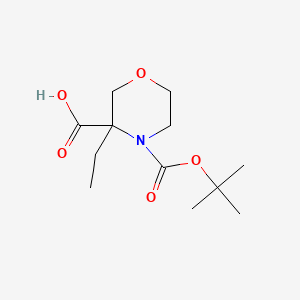

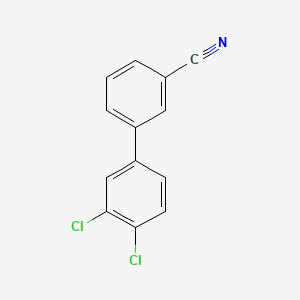
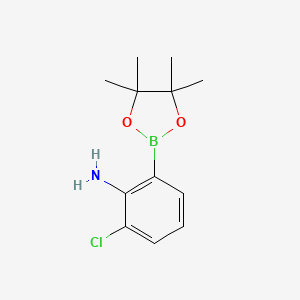
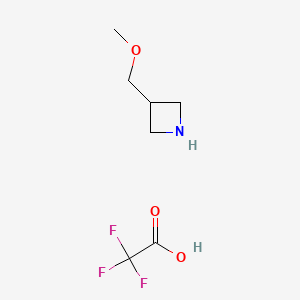
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)


![7-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B597839.png)
